Prednisone 17, 21-Diacetate
Overview
Description
Prednisone 17, 21-Diacetate is a synthetic corticosteroid with the molecular formula C25H30O7 and a molar mass of 442.5 g/mol . It is a derivative of prednisone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by the presence of two acetate groups at the 17th and 21st positions of the prednisone molecule.
Mechanism of Action
Target of Action
Prednisone 17, 21-Diacetate is a synthetic anti-inflammatory glucocorticoid derived from cortisone . Its primary targets are the glucocorticoid receptors present in almost all cells of the body . These receptors play a crucial role in regulating various physiological processes such as immune response, metabolism, inflammation, and stress response .
Mode of Action
This compound, like other corticosteroids, binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction results in a decrease in inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also suppresses the immune system by reducing the activity and volume of the lymphatic system .
Biochemical Pathways
The biochemical pathways affected by this compound are complex and involve a combination of chemistry and biotechnology . The compound is biologically inert and is converted to prednisolone in the liver . This conversion involves the hydrolysis of the 11-acetoxy group, a process facilitated by the bacterium Corynebacterium simplex .
Pharmacokinetics
This compound exhibits concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration . It is metabolized to various compounds including 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione . Prednisone has a short duration of action as the half-life is 2-3 hours .
Result of Action
The molecular and cellular effects of this compound’s action are primarily anti-inflammatory and immunosuppressive . It is used to treat a variety of conditions including allergic, dermatologic, gastrointestinal, hematologic, ophthalmologic, nervous system, renal, respiratory, rheumatologic, infectious, endocrine, or neoplastic conditions as well as in organ transplant .
Biochemical Analysis
Biochemical Properties
Prednisone 17, 21-Diacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that the treatment of 11,21-hydrocortisone diacetate with Corynebacterium simplex (ATCC 6946) yielded a new product, identified as 11,21-prednisolone diacetate .
Cellular Effects
It is known that corticosteroids, a class of drugs that this compound belongs to, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prednisone 17, 21-Diacetate typically involves the acetylation of prednisone. One common method includes the reaction of prednisone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 17th and 21st positions .
Industrial Production Methods: Industrial production of this compound often starts with diosgenin, a naturally occurring steroid sapogenin. The process involves multiple steps, including microbial transformation and chemical modifications.
Chemical Reactions Analysis
Types of Reactions: Prednisone 17, 21-Diacetate undergoes various chemical reactions, including:
Oxidation: Conversion to prednisolone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Replacement of acetate groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon.
Substitution: Reagents like sodium hydroxide or other nucleophiles.
Major Products:
Oxidation: Prednisolone derivatives.
Reduction: Dihydro derivatives.
Substitution: Hydroxy or other substituted derivatives.
Scientific Research Applications
Prednisone 17, 21-Diacetate is used extensively in scientific research due to its potent anti-inflammatory and immunosuppressive properties. It is employed in:
Chemistry: As a reference compound in analytical studies.
Biology: To study the effects of corticosteroids on cellular processes.
Medicine: In the development of new therapeutic agents for inflammatory and autoimmune diseases.
Industry: As a precursor in the synthesis of other corticosteroid derivatives.
Comparison with Similar Compounds
- Prednisolone 17, 21-Diacetate
- Hydrocortisone 17, 21-Diacetate
- Dexamethasone 17, 21-Diacetate
Comparison: Prednisone 17, 21-Diacetate is unique due to its specific acetylation pattern, which influences its pharmacokinetic properties and biological activity. Compared to other corticosteroids, it has a distinct profile in terms of potency, duration of action, and side effect profile .
Properties
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h7,9,11,18-19,22H,5-6,8,10,12-13H2,1-4H3/t18-,19-,22+,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKSQQOMYDIKJT-AHLAAXOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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